molecular formula C15H23N5 B8496087 4-Methyl-2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carbonitrile

4-Methyl-2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carbonitrile

Cat. No. B8496087
M. Wt: 273.38 g/mol
InChI Key: UQLNKOSLNULWAO-UHFFFAOYSA-N
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Patent
US09006432B2

Procedure details

In a 100 ml 3-neck flask, (5-cyano-4-methyl-pyrimidin-2-yl)-[3-(1-methyl-piperidin-4-yl)-propyl]-carbamic acid ethyl ester (1.4 g, 4.05 mmol) was dissolved in MeOH (16.0 g). The resultant solution was cooled to about 0-5° C., and then a sodium hydroxide solution [prepared from NaOH (0.6 g) and water (1.2 g)] was added at about 0-5° C. The resultant mixture was stirred at 0° C., then warmed to ambient temperature over 3 h. The reaction was monitored by HPLC. The resultant mixture was concentrated by rotary evaporation at about 20-25° C. and the resultant solid was slurried in water (20 g), overnight at ambient temperature. The solid was collected by filtration, washed with water (20 g) and dried in a vacuum oven at about 70-80° C. overnight to yield the title compound.
Name
(5-cyano-4-methyl-pyrimidin-2-yl)-[3-(1-methyl-piperidin-4-yl)-propyl]-carbamic acid ethyl ester
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(=O)[N:5]([C:16]1[N:21]=[C:20]([CH3:22])[C:19]([C:23]#[N:24])=[CH:18][N:17]=1)[CH2:6][CH2:7][CH2:8][CH:9]1[CH2:14][CH2:13][N:12]([CH3:15])[CH2:11][CH2:10]1)C.[OH-].[Na+]>CO>[CH3:22][C:20]1[C:19]([C:23]#[N:24])=[CH:18][N:17]=[C:16]([NH:5][CH2:6][CH2:7][CH2:8][CH:9]2[CH2:14][CH2:13][N:12]([CH3:15])[CH2:11][CH2:10]2)[N:21]=1 |f:1.2|

Inputs

Step One
Name
(5-cyano-4-methyl-pyrimidin-2-yl)-[3-(1-methyl-piperidin-4-yl)-propyl]-carbamic acid ethyl ester
Quantity
1.4 g
Type
reactant
Smiles
C(C)OC(N(CCCC1CCN(CC1)C)C1=NC=C(C(=N1)C)C#N)=O
Name
Quantity
16 g
Type
solvent
Smiles
CO
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resultant mixture was concentrated by rotary evaporation at about 20-25° C.
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water (20 g)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at about 70-80° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=NC(=NC=C1C#N)NCCCC1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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